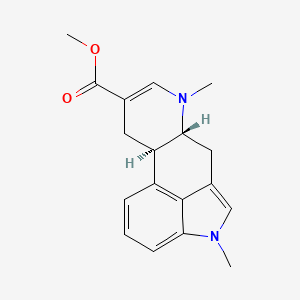
Methyl 1,6-dimethyl-7,8-didehydroergoline-8-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 1,6-dimethyl-7,8-didehydroergoline-8-carboxylate is a compound belonging to the ergoline family, which is a group of alkaloids known for their diverse biological activities. Ergoline derivatives are found in various natural sources, including fungi and plants, and have been studied for their potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1,6-dimethyl-7,8-didehydroergoline-8-carboxylate typically involves multiple steps, starting from simpler precursors. One common method involves the Fischer indole synthesis, where an optically active cyclohexanone reacts with phenylhydrazine hydrochloride in the presence of methanesulfonic acid under reflux conditions in methanol . This reaction yields a tricyclic indole, which can be further modified through a series of steps to obtain the desired ergoline derivative.
Industrial Production Methods
Industrial production of ergoline derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 1,6-dimethyl-7,8-didehydroergoline-8-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the double bonds in the ergoline structure.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and alkylating agents are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce fully saturated ergoline compounds.
Aplicaciones Científicas De Investigación
Chemistry: Used as a precursor for synthesizing other complex ergoline derivatives.
Biology: Investigated for its role in modulating biological pathways and its potential as a biochemical tool.
Medicine: Explored for its therapeutic potential in treating neurological disorders and other medical conditions.
Mecanismo De Acción
The mechanism of action of Methyl 1,6-dimethyl-7,8-didehydroergoline-8-carboxylate involves its interaction with specific molecular targets and pathways. It is known to bind to serotonin receptors, modulating neurotransmitter activity and influencing various physiological processes. The compound’s effects are mediated through its ability to alter receptor conformation and signaling pathways, leading to changes in cellular responses .
Comparación Con Compuestos Similares
Similar Compounds
Lysergic Acid Diethylamide (LSD): A well-known ergoline derivative with potent psychoactive properties.
Ergine: Another ergoline alkaloid found in certain plant species, known for its psychoactive effects.
Methysergide: An ergoline derivative used in the treatment of migraine headaches.
Uniqueness
Methyl 1,6-dimethyl-7,8-didehydroergoline-8-carboxylate is unique due to its specific structural modifications, which confer distinct biological activities compared to other ergoline derivatives. Its unique binding affinity and selectivity for certain receptors make it a valuable compound for research and potential therapeutic applications .
Propiedades
Número CAS |
52599-77-6 |
|---|---|
Fórmula molecular |
C18H20N2O2 |
Peso molecular |
296.4 g/mol |
Nombre IUPAC |
methyl (6aR,10aR)-4,7-dimethyl-6,6a,10,10a-tetrahydroindolo[4,3-fg]quinoline-9-carboxylate |
InChI |
InChI=1S/C18H20N2O2/c1-19-9-11-8-16-14(13-5-4-6-15(19)17(11)13)7-12(10-20(16)2)18(21)22-3/h4-6,9-10,14,16H,7-8H2,1-3H3/t14-,16-/m1/s1 |
Clave InChI |
MYEIXQXGGZHQSL-GDBMZVCRSA-N |
SMILES isomérico |
CN1C=C(C[C@H]2[C@H]1CC3=CN(C4=CC=CC2=C34)C)C(=O)OC |
SMILES canónico |
CN1C=C(CC2C1CC3=CN(C4=CC=CC2=C34)C)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[4-(4-Methylpent-3-enyl)cyclohex-3-en-1-yl]methanol;propanoic acid](/img/structure/B14636037.png)
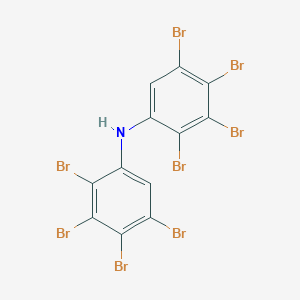
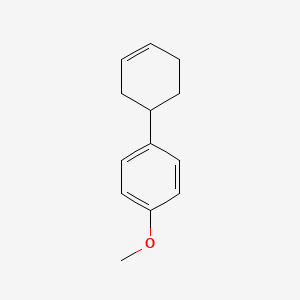
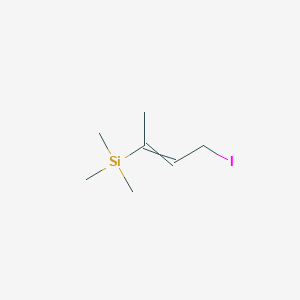

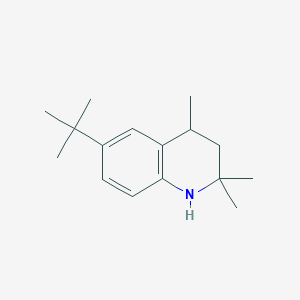
![4-[(1-Methyl-1H-imidazol-2-yl)sulfanyl]benzene-1,2-diamine](/img/structure/B14636079.png)
![Pyrrolidine, 1-[(4-methyl-3-pyridinyl)carbonyl]-](/img/structure/B14636083.png)
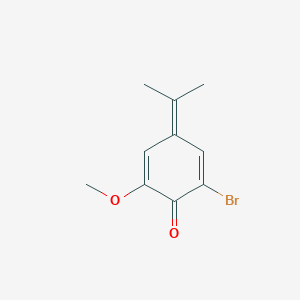

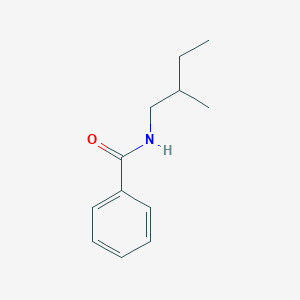
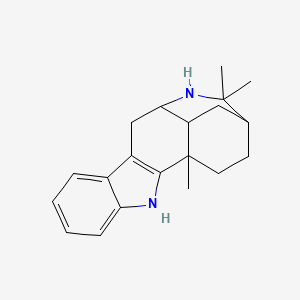
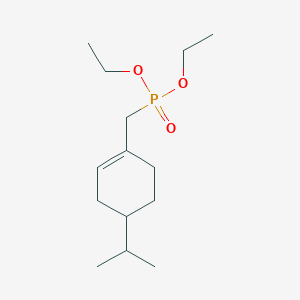
![N-{2-Nitro-4-[(1,3-thiazol-2-yl)oxy]phenyl}acetamide](/img/structure/B14636131.png)
